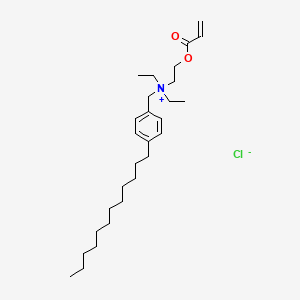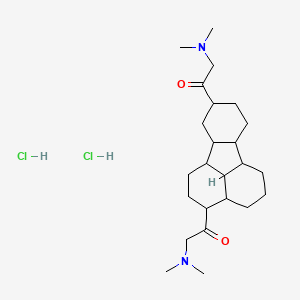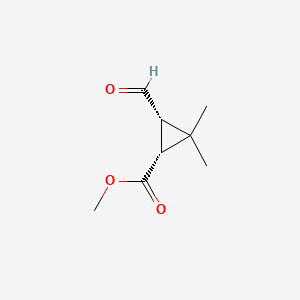
Methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate is an organic compound with the molecular formula C8H12O3 It is a cyclopropane derivative, characterized by the presence of a formyl group and a methyl ester group on the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-formyl-2,2-dimethylcyclopropanecarboxylic acid.
Reduction: 3-hydroxymethyl-2,2-dimethylcyclopropanecarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-formyl-2,2-dimethylcyclopropanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Deltamethrin: A pyrethroid insecticide with a similar cyclopropane core but different substituents.
Uniqueness
Methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate is unique due to its specific combination of functional groups and stereochemistry
Propriétés
Numéro CAS |
67968-42-7 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
methyl (1R,3S)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-8(2)5(4-9)6(8)7(10)11-3/h4-6H,1-3H3/t5-,6-/m0/s1 |
Clé InChI |
KVSRWNPBUMDYOQ-WDSKDSINSA-N |
SMILES isomérique |
CC1([C@H]([C@H]1C(=O)OC)C=O)C |
SMILES canonique |
CC1(C(C1C(=O)OC)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



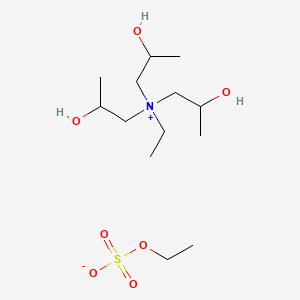
![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)
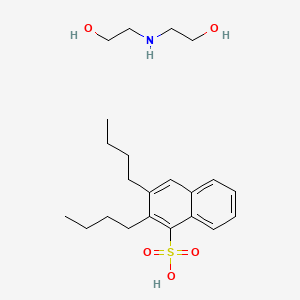


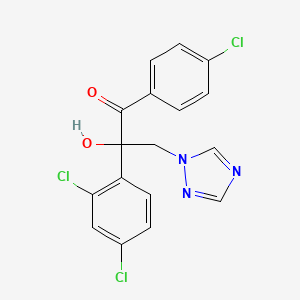
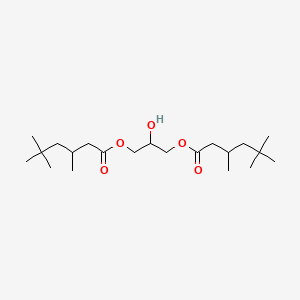
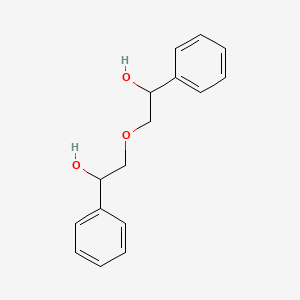
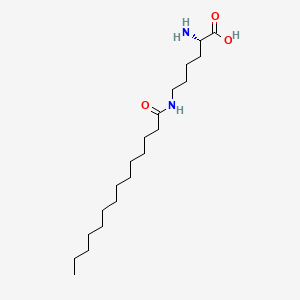
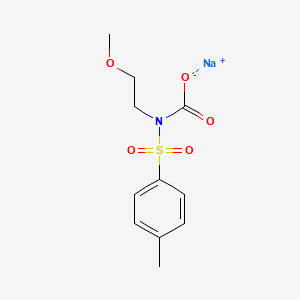
![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)
